molecular formula C15H26N2O6 B8098657 (4R)-1-Boc-4-(Boc-amino)-L-proline CAS No. 254881-66-8

(4R)-1-Boc-4-(Boc-amino)-L-proline

Cat. No.: B8098657
CAS No.: 254881-66-8
M. Wt: 330.38 g/mol
InChI Key: NQQSUHFDJACIAC-ZJUUUORDSA-N
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Description

(4R)-1-Boc-4-(Boc-amino)-L-proline is a doubly protected derivative of L-proline, featuring tert-butoxycarbonyl (Boc) groups at both the pyrrolidine ring nitrogen (N1) and the amino substituent at the C4 position (Figure 1). This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, where Boc groups are employed to shield reactive amine functionalities during multi-step reactions . The stereochemistry at the C4 position (R-configuration) and the rigidity of the proline scaffold make this derivative particularly valuable in designing conformationally constrained peptides and enzyme inhibitors.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSUHFDJACIAC-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254881-66-8
Record name (4R)-1-Boc-4-(Boc-amino)-L-proline
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Preparation Methods

Mitsunobu Reaction with Azide Nucleophiles

The Mitsunobu reaction enables the substitution of the 4-hydroxyl group with an azide via a stereoinversion mechanism. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the hydroxyl group is activated for displacement by sodium azide (NaN₃).

(2S,4R)-N-Boc-4-hydroxy-L-proline+NaN3DIAD, PPh3(2S,4S)-N-Boc-4-azido-L-proline\text{(2S,4R)-N-Boc-4-hydroxy-L-proline} + \text{NaN}3 \xrightarrow{\text{DIAD, PPh}3} \text{(2S,4S)-N-Boc-4-azido-L-proline}

Key Considerations

  • Stereochemical Outcome : The reaction proceeds with inversion, yielding the (2S,4S)-azido intermediate.

  • Purification : Column chromatography (hexane:ethyl acetate) isolates the azide with >90% purity.

Azide Reduction to Amine

The azide intermediate is reduced to a primary amine using hydrogenation (H₂/Pd-C) or Staudinger conditions (trimethylphosphine). Hydrogenation is preferred for scalability, producing (2S,4S)-N-Boc-4-amino-L-proline in near-quantitative yields.

(2S,4S)-N-Boc-4-azido-L-prolineH2/Pd-C(2S,4S)-N-Boc-4-amino-L-proline\text{(2S,4S)-N-Boc-4-azido-L-proline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(2S,4S)-N-Boc-4-amino-L-proline}

Boc Protection of the 4-Amino Group

The secondary amine at the 4-position is protected using Boc anhydride under conditions analogous to the primary amine protection. However, the steric environment necessitates prolonged reaction times (12–16 hours) and elevated Boc anhydride stoichiometry (2.0–2.2 equivalents).

Optimized Protocol

  • Solvent : Tetrahydrofuran (THF) or DCM.

  • Base : Triethylamine (TEA, 1.5 equivalents) to scavenge HCl byproducts.

  • Yield : 75–78% after recrystallization from hot DCM/hexane.

Purification and Characterization

Final purification employs a combination of column chromatography and recrystallization to achieve >99% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm the structure and enantiomeric excess.

Comparative Data for Synthetic Routes

StepMethodYield (%)Purity (%)Citation
Primary Boc ProtectionBoc anhydride/DCM8298.8
4-OH to AzideMitsunobu/NaN₃8590
Azide to AmineH₂/Pd-C9599
Secondary Boc ProtectionBoc anhydride/THF7898.5

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Boc-4-(Boc-amino)-L-proline undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: Introduction of different functional groups at the amino or carboxyl positions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .

Scientific Research Applications

Applications in Peptide Synthesis

2.1. Building Block for Peptides

The compound serves as an essential building block in the synthesis of peptides. Its unique structure allows for the introduction of proline residues into peptide chains, which can significantly affect the conformation and biological activity of the resulting peptides. For instance, proline residues are known to induce turns and bends in peptide structures, making them crucial for the stability and function of many proteins.

2.2. Synthesis of Proline-Oxime Containing Peptides

Research has demonstrated that (4R)-1-Boc-4-(Boc-amino)-L-proline can be effectively used to synthesize proline-oxime containing peptides. These peptides exhibit enhanced binding affinities in specific biological systems, such as Tsg101-binding assays, indicating their potential utility in drug design and development .

Applications in Drug Development

3.1. Antiviral and Anticancer Agents

The compound has been explored as a precursor for antiviral and anticancer agents. Its ability to form stable complexes with various metal ions enhances its utility in developing metal-based drugs . Additionally, derivatives of proline have shown promise as inhibitors of critical enzymes involved in viral replication and tumor progression.

3.2. Enzyme Substrates

This compound has been studied as a substrate for prolyl 4-hydroxylase (P4H), an enzyme critical for collagen synthesis. The compound's structural features allow it to interact favorably with P4H, facilitating the formation of hydroxyproline residues necessary for collagen stability . This interaction underscores its potential role in developing therapeutics targeting collagen-related diseases.

Synthetic Applications

4.1. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis protocols due to its chiral nature. It can participate in various reactions, including alkylation and acylation, leading to the formation of quaternary proline analogs . These analogs are significant in synthesizing complex natural products and biologically active compounds.

4.2. Catalysis

This compound has been employed as a catalyst or catalyst precursor in several organic transformations, including enantioselective aldol reactions . Its ability to stabilize transition states through hydrogen bonding interactions enhances reaction selectivity and efficiency.

Case Studies

Study Application Findings
Raines et al., 2007Synthesis of Proline-Oxime PeptidesDeveloped efficient methods for synthesizing proline-oxime peptides with improved biological activity .
Filosa et al., 2006Asymmetric SynthesisDemonstrated enhanced diastereoselectivity using this compound derivatives in alkylation reactions .
PMC Study, 2008P4H Substrate InteractionShowed that proline analogs bind effectively to P4H, crucial for collagen stability .

Mechanism of Action

The mechanism of action of (4R)-1-Boc-4-(Boc-amino)-L-proline primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl functionalities, allowing selective reactions at other sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural and Functional Variations

The C4 position of proline derivatives is a common site for functionalization, enabling modulation of steric, electronic, and solubility properties. Below is a comparative analysis of (4R)-1-Boc-4-(Boc-amino)-L-proline with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Boc-Protected Proline Derivatives

Compound Name Substituent at C4 Molecular Weight Key Characteristics Reference
This compound Boc-amino 305.3 (calc.) Double Boc protection; enhances stability in acidic/oxidative conditions
(4R)-1-Boc-4-fluoro-D-proline Fluoro 231.2 Electron-withdrawing group; improves metabolic stability in peptidomimetics
Boc-Pro(4-Allyl)-OH Allyl 255.31 Allyl group enables click chemistry or further alkylation
Boc-(R)-γ-(2,4-dichlorobenzyl)-L-proline 2,4-dichlorobenzyl 374.26 Aromatic substituent; enhances hydrophobic interactions in drug-receptor binding
(4R)-1-Boc-4-methyl-L-proline Methyl 229.27 Hydrophobic substituent; substrate for proline-hydroxylating enzymes (e.g., LmbC)

Physicochemical Properties

  • Solubility: The Boc-amino group increases polarity compared to hydrophobic substituents (e.g., methyl or benzyl), enhancing aqueous solubility. However, this is offset by the steric bulk of two Boc groups, which may reduce membrane permeability.
  • Stability : Double Boc protection improves resistance to nucleophilic and oxidative degradation but necessitates stronger acidic conditions (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive substrates .

Biological Activity

(4R)-1-Boc-4-(Boc-amino)-L-proline is a modified proline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two Boc (tert-butyloxycarbonyl) protecting groups, is utilized in various applications, particularly in the synthesis of peptides and as a building block for bioactive compounds. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₂₃N₃O₄, with a molecular weight of 273.34 g/mol. The compound features a pyrrolidine ring structure typical of proline derivatives, with the Boc groups enhancing stability and solubility.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This inhibition can be crucial in pathways related to cancer and inflammation.
  • Receptor Binding : this compound may interact with receptors involved in signaling pathways, influencing cellular responses and potentially altering disease processes.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain proline derivatives could reduce tumor volume and weight in murine models without significant side effects .
  • P-glycoprotein Interaction : Research has shown that proline derivatives can interact with P-glycoprotein (P-gp), a key player in drug transport and resistance mechanisms. Compounds derived from proline have been assessed for their ability to stimulate ATPase activity in P-gp, which is essential for understanding drug absorption and efficacy .
  • Peptide Synthesis : The use of this compound in peptide synthesis has been explored extensively. Its unique structure allows for the incorporation of stereospecific modifications that enhance peptide stability and biological activity .

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of a series of proline derivatives, including this compound. The findings revealed that these compounds inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Drug Delivery Systems

Another study focused on the role of proline derivatives in enhancing drug delivery systems. The incorporation of this compound into liposomal formulations improved drug encapsulation efficiency and release profiles, demonstrating its potential in targeted therapy applications.

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

CompoundBiological ActivityApplications
This compoundEnzyme inhibition, receptor bindingPeptide synthesis, anticancer research
L-ProlineNatural amino acidProtein synthesis
1-(Methylsulfonyl)pyrrolidineDrug resistance modulationCancer therapy

Q & A

Q. What are the key synthetic routes for (4R)-1-Boc-4-(Boc-amino)-L-proline, and how do protection strategies influence yield and purity?

Methodological Answer: The synthesis typically involves sequential Boc-protection of the amine and secondary hydroxyl groups. For example, Scheme 2.29 in outlines the protection of (2S,4R)-dihydroxyproline derivatives using tert-butoxycarbonyl (Boc) groups. Critical steps include:

  • Selective Boc protection of the primary amine under anhydrous conditions (e.g., Boc₂O, DMAP, THF).
  • Subsequent protection of the 4-hydroxy group using Boc-anhydride in the presence of a base like NaHCO₃.
  • Purification via silica gel chromatography to isolate intermediates. Yield optimization requires strict control of reaction pH and temperature to minimize side reactions. Impurities such as di-Boc byproducts can arise from overprotection, necessitating rigorous HPLC or TLC monitoring .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., ) confirm regioselective Boc protection by analyzing chemical shifts for the proline backbone (e.g., δ 4.2–4.5 ppm for the 4-position hydroxy group).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–220 nm) assesses purity, with mobile phases like acetonitrile/water (0.1% TFA) resolving Boc-protected isomers.
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF verifies molecular weight (e.g., M+Na⁺ peaks at expected m/z). Stability under these conditions must be validated to avoid Boc-group degradation .

Advanced Research Questions

Q. How does Boc protection of the amino group in this compound affect its interaction with adenylation domains (A-domains) like LmbC?

Methodological Answer: Enzymes such as LmbC () exhibit substrate promiscuity for hydrophobic proline derivatives. To test Boc-protected substrates:

  • Kinetic Assays: Measure KmK_m and kcatk_{cat} using ATP-PPi_i exchange assays. Compare activation rates of Boc-protected derivatives to natural substrates (e.g., L-proline).
  • Structural Analysis: Molecular docking or cryo-EM can identify steric clashes between Boc groups and the enzyme’s active site. For example, shows LmbC accommodates bulky 4-alkyl-L-prolines but may exclude Boc-protected variants due to steric hindrance .

Q. What experimental approaches are used to resolve contradictions in reported substrate specificity of enzymes for Boc-protected proline derivatives?

Methodological Answer: Discrepancies (e.g., ’s strict vs. relaxed specificity in CcbC vs. LmbC) require:

  • Comparative Kinetic Studies: Replicate assays under identical conditions (pH, temperature, enzyme concentration) to isolate variables.
  • Mutagenesis: Replace residues in the enzyme’s binding pocket (e.g., hydrophobic vs. polar residues) to test flexibility. For instance, attributes LmbC’s adaptability to evolutionary loosening of active-site constraints .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in buffers (pH 2–10) at 25–60°C. Monitor Boc-group cleavage via HPLC or FTIR.
  • Kinetic Modeling: Calculate degradation rate constants (kk) and half-life using Arrhenius plots. emphasizes avoiding aqueous basic conditions, which hydrolyze Boc groups .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the enzymatic activation efficiency of Boc-protected proline derivatives?

Methodological Answer:

  • Meta-Analysis: Compare enzyme sources (e.g., bacterial vs. fungal A-domains) and assay protocols (e.g., ATP concentration, detection methods). highlights that substrate promiscuity in LmbC arises from evolutionary adaptations absent in stricter enzymes like CcbC.
  • Cross-Validation: Use orthogonal methods (e.g., isothermal titration calorimetry vs. radiometric assays) to confirm binding affinities. Contradictions may stem from differences in enzyme purity or conformational states .

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